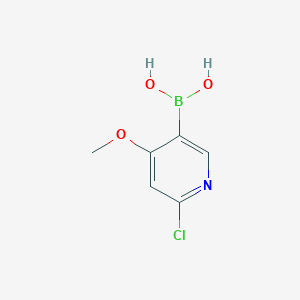
(6-Chloro-4-methoxypyridin-3-yl)boronic acid
Overview
Description
“(6-Chloro-4-methoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol. It is used for research purposes and can be used to prepare biologically significant 3-arylcoumarins by reacting with 3-chlorocoumarin through Suzuki reaction .
Synthesis Analysis
The synthesis of boronic acids like “this compound” often involves catalytic protodeboronation of pinacol boronic esters . This process is not well developed, but it has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a boronic acid group, a chlorine atom, and a methoxy group attached at positions 3, 6, and 4, respectively.Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to undergo Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that is not well developed but has been used in the formal total synthesis of certain compounds .Scientific Research Applications
(6-Chloro-4-methoxypyridin-3-yl)boronic acid has been used in the synthesis of various compounds, including chiral drugs, and has been studied for its potential applications in medicinal chemistry. It has been used to synthesize chiral drugs for the treatment of various diseases, including cancer and diabetes. In addition, it has been used to synthesize compounds for the development of new pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-methoxypyridine-5-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is relatively stable and readily prepared , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2-Chloro-4-methoxypyridine-5-boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds .
Action Environment
The action of 2-Chloro-4-methoxypyridine-5-boronic acid is influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also suggests it may be environmentally benign .
Advantages and Limitations for Lab Experiments
The main advantage of using (6-Chloro-4-methoxypyridin-3-yl)boronic acid in laboratory experiments is its ability to bind to specific target molecules. This allows for the synthesis of various compounds, including chiral drugs, with high selectivity and efficiency. Additionally, this compound is relatively stable and can be synthesized in a variety of solvents, making it easy to use in laboratory experiments. However, one limitation of using this compound is that it can be toxic to cells and can cause damage to DNA, so it must be used with caution.
Future Directions
There are several potential future directions for the use of (6-Chloro-4-methoxypyridin-3-yl)boronic acid in scientific research and laboratory experiments. One potential direction is to use this compound as a tool to study the effects of boron-containing compounds on the human body. Additionally, this compound could be used to develop new pharmaceuticals and to synthesize compounds for the development of new drugs. Finally, this compound could be used to study the mechanism of action of boron-containing compounds, as well as their potential therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
(6-chloro-4-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYKMRJYFUEGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674431 | |
| Record name | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-20-3 | |
| Record name | B-(6-Chloro-4-methoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1451139.png)
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1451141.png)

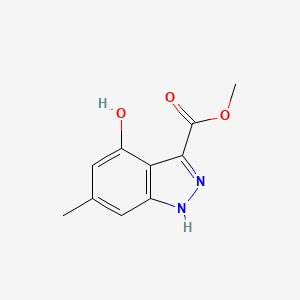
![5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1451149.png)

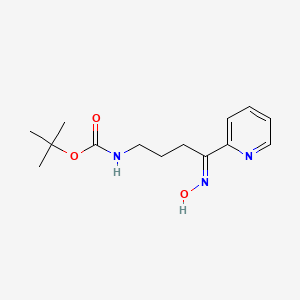


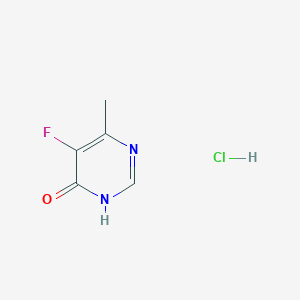
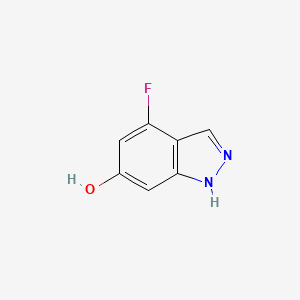
![7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1451158.png)
![[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1451161.png)